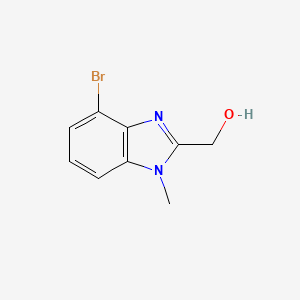![molecular formula C7H4BrN3O2 B1519378 5-Brom-1H-Pyrazolo[3,4-b]pyridin-3-carbonsäure CAS No. 916325-85-4](/img/structure/B1519378.png)
5-Brom-1H-Pyrazolo[3,4-b]pyridin-3-carbonsäure
Übersicht
Beschreibung
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a research compound. It is a derivative of pyrazolo[3,4-b]pyridine .
Synthesis Analysis
The synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves several steps. The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of the intermediate was protected by PMB-Cl to produce a key intermediate . Simultaneously, meta-aminobenzoic acid was reacted with morpholine to produce another intermediate .Molecular Structure Analysis
The molecular structure of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is represented by the formula C6H4BrN3 . Its molecular weight is 198.02 g/mol .Chemical Reactions Analysis
The chemical reactions involving 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid are complex and involve multiple steps. The compound undergoes iodization, protection of NH by PMB-Cl, and reaction with meta-aminobenzoic acid .Physical And Chemical Properties Analysis
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a solid compound . Its boiling point is 492.2°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 5-Brom-1H-Pyrazolo[3,4-b]pyridin-3-carbonsäure
Synthese heterocyclischer Verbindungen: This compound dient als Schlüsselzwischenprodukt bei der Synthese verschiedener heterocyclischer Verbindungen. Diese Verbindungen sind strukturell vielfältig und besitzen aufgrund ihrer komplexen bizyklischen Natur, die den Purinbasen ähnelt, ein großes Potenzial in der Medikamentenentwicklung .
Biomedizinische Forschung: In der biomedizinischen Forschung wurde diese Verbindung zur Herstellung von Molekülen mit potenziellen therapeutischen Wirkungen eingesetzt. Ihre strukturelle Ähnlichkeit mit Adenin und Guanin macht sie zu einem wertvollen Gerüst für die Entwicklung von Verbindungen, die mit biologischen Zielstrukturen wie Enzymen und Rezeptoren interagieren können .
TRK-Inhibitoren für die Krebstherapie: Eine der bemerkenswerten Anwendungen ist die Konstruktion und Synthese von Derivaten, die als TRK-Inhibitoren wirken. Diese Inhibitoren sind in der Krebstherapie von entscheidender Bedeutung, da sie die Tropomyosin-Rezeptorkinase angreifen, die mit Zellproliferation und -differenzierung in Verbindung steht .
Pharmakologische Eigenschaften: Die Derivate von this compound zeigen ein breites Spektrum pharmakologischer Eigenschaften. Sie wurden auf ihre Rolle bei angstlösenden Medikamenten und Behandlungen der pulmonalen Hypertonie untersucht .
Molekular-Docking-Studien: Forscher haben diese Verbindung in Molekular-Docking-Studien verwendet, um vorherzusagen, wie ihre Derivate an verschiedene biologische Zielstrukturen binden. Dies ist entscheidend für das Verständnis der potenziellen Wirksamkeit und Selektivität neuer Medikamente .
Entwicklung von Krebsmedikamenten: Die Derivate der Verbindung wurden auf ihre krebshemmenden Eigenschaften untersucht. Sie sind Teil einer umfassenderen Suche nach neuen Chemotherapeutika, die eine bessere Wirksamkeit und reduzierte Nebenwirkungen bieten können .
Forschung zu Antidiabetika: Es laufen Forschungsarbeiten zur Verwendung von Derivaten der this compound als Antidiabetika. Diese Studien zielen darauf ab, Medikamente zu entwickeln, die den Blutzuckerspiegel effektiv regulieren können .
Entwicklung von Herz-Kreislauf-Medikamenten: Die Verbindung wird auch auf ihr Potenzial in der Entwicklung von Herz-Kreislauf-Medikamenten untersucht. Ihre Derivate könnten zu neuen Behandlungen für Herzkrankheiten führen und ein bedeutendes globales Gesundheitsproblem angehen .
Safety and Hazards
Zukünftige Richtungen
The future directions for the research on 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid and its derivatives could involve further exploration of their inhibitory activities against TRKA and other receptor tyrosine kinases . This could potentially lead to the development of new treatments for cancers associated with the continuous activation and overexpression of these kinases .
Wirkmechanismus
Target of Action
The primary target of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells . They are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .
Mode of Action
The compound interacts with its targets, the TRKs, by inhibiting their activities . Once activated, the intramembrane kinase domain of TRKs is phosphorylated . The compound’s interaction with TRKs prevents this phosphorylation, thereby inhibiting the activation of TRKs .
Biochemical Pathways
The inhibition of TRKs affects downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
One of the synthesized derivatives of the compound, referred to as compound c03, has been reported to possess good plasma stability .
Result of Action
The inhibition of TRKs by 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can lead to the prevention of cell proliferation and differentiation . This can be particularly beneficial in the context of diseases such as cancer, where uncontrolled cell proliferation is a key characteristic .
Eigenschaften
IUPAC Name |
5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-3-1-4-5(7(12)13)10-11-6(4)9-2-3/h1-2H,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXAWNXOASHZLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670268 | |
| Record name | 5-Bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
916325-85-4 | |
| Record name | 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916325-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the modified synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid in the context of the research?
A1: The research article describes the synthesis of organometallic complexes with potential anticancer activity. These complexes incorporate 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine derivatives as ligands, which are known cyclin-dependent kinase (Cdk) inhibitors. The researchers modified the multistep synthesis of these ligands to improve efficiency and cost-effectiveness. Specifically, they synthesized 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (3), a key intermediate, via 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine (2) and utilized the inexpensive coupling reagent N,N′-carbonyldiimidazole (CDI) for activating 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acids (1, 3) []. This modified synthesis facilitated the production of the desired ligands and ultimately the organometallic complexes for further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1519301.png)










